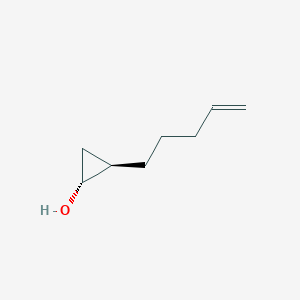
シクロプロパノール, 2-(4-ペンテン-1-イル)-,(1R,2R)-rel-
説明
Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel- is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
香料および香料産業
この化合物は、香料および香料産業でも用途が見いだせる可能性があります。その構造は、新しい芳香族化合物の合成に含まれる場合、独特の嗅覚特性に貢献する可能性があります。
それぞれの用途は、rel-(1R,2R)-2-(pent-4-en-1-yl)cyclopropan-1-ol の独自の化学構造を活用しており、この化合物がさまざまな科学分野で多用途であることを示しています。 これらの用途に関する研究は現在進行中であり、この化合物の潜在能力は、まだ完全に実現されていません .
生物活性
Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel- is a chemical compound notable for its unique cyclopropanol structure and specific stereochemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C8H14O
- Molar Mass : 126.2 g/mol
- CAS Number : 1384277-05-7
- Storage Conditions : Recommended at -20°C
| Property | Value |
|---|---|
| Molecular Formula | C8H14O |
| Molar Mass | 126.2 g/mol |
| CAS Number | 1384277-05-7 |
| Storage Temperature | -20°C |
Cyclopropanol compounds generally exhibit biological activity by interacting with various molecular targets, including enzymes and receptors. The unique three-membered cyclopropanol ring can influence the compound's reactivity and binding affinity to these targets. The presence of the 4-penten-1-yl group may enhance the compound's lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.
Biological Activity
Research indicates that cyclopropanol derivatives can exhibit a range of biological activities:
- Antimicrobial Activity : Some studies have shown that cyclopropanol derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anticancer Potential : Preliminary research suggests that certain cyclopropanol compounds can induce apoptosis in cancer cells through pathways involving caspases and reactive oxygen species (ROS) generation.
- Modulation of Neurotransmitter Receptors : Cyclopropanol derivatives have been investigated for their ability to modulate neurotransmitter receptors, particularly NMDA receptors. This modulation may have implications for treating neurodegenerative diseases.
Case Studies
-
Antimicrobial Efficacy :
A study demonstrated that cyclopropanol derivatives showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis. -
Cancer Cell Apoptosis :
In vitro studies indicated that (1R,2R)-cyclopropanol derivatives could induce apoptosis in human breast cancer cells (MCF-7) via the intrinsic apoptotic pathway. This was evidenced by increased levels of pro-apoptotic factors and decreased viability in treated cells. -
Neuroprotective Effects :
Research on the neuroprotective effects of cyclopropanol compounds revealed their potential to inhibit excitotoxicity in neuronal cultures by acting as NMDA receptor antagonists. This property may be beneficial in conditions like Alzheimer's disease.
Research Findings
Recent studies have focused on synthesizing and characterizing various cyclopropanol analogs to explore their biological activities further:
- A study published in ScienceDirect highlighted the synthesis of several cyclopropanol derivatives and their evaluation against cancer cell lines, demonstrating varying degrees of cytotoxicity based on structural modifications .
- Another investigation into the structure-activity relationship (SAR) of cyclopropanol compounds revealed that specific substitutions on the cyclopropanol ring significantly influenced their biological activities .
Table 2: Summary of Biological Activities
特性
IUPAC Name |
(1R,2R)-2-pent-4-enylcyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-7-6-8(7)9/h2,7-9H,1,3-6H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYNRRRPNBIJKC-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCC[C@@H]1C[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















